molecular formula C8H8O3 B585466 4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI) CAS No. 152996-58-2

4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI)

Cat. No.: B585466
CAS No.: 152996-58-2
M. Wt: 152.149
InChI Key: RGBWULFDMNPMHL-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Pyranone Chemistry

Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. They exist as two primary isomers: 2H-pyran-2-one (α-pyrone) and 4H-pyran-4-one (γ-pyrone). researchgate.net The 4H-pyran-4-one scaffold, the core of the subject compound, is a structural motif found in a vast array of natural products, pharmaceuticals, and bioactive compounds. chemsynthesis.comnist.gov These molecules exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. researchgate.netbldpharm.com

The significance of the pyranone ring is underscored by its presence in compounds like kojic acid and maltol (B134687), which are widely used in the food and cosmetic industries. nih.gov Furthermore, the pyranone framework serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. researchgate.netresearchgate.net Researchers are continually exploring new synthetic methods, such as multicomponent reactions, to efficiently produce diverse pyranone derivatives for various applications, including drug discovery and materials science. habitablefuture.orgsciforum.netnih.gov The study of substituted pyranones, like 3-acetyl-2-methyl-4H-pyran-4-one, is driven by the understanding that the type and position of functional groups on the pyranone ring critically influence the molecule's chemical and biological properties.

Historical Perspective on the Discovery and Initial Studies of Pyranone Derivatives

The history of pyranone chemistry dates back to early investigations into natural product chemistry. One of the earliest and most well-studied pyranone derivatives is dehydroacetic acid (DHA), a 2H-pyran-2-one derivative, which was first synthesized in 1893. rsc.org The parent 4H-pyran, a related but more unstable compound, was not isolated and characterized until 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. sigmaaldrich.com

Initial studies focused on elucidating the structure of these compounds and understanding their fundamental reactivity. For instance, the structure of dehydroacetic acid was a subject of debate for some time before being correctly identified. rsc.org These early studies laid the groundwork for the synthesis of a multitude of pyranone derivatives. Classic organic reactions, such as Claisen condensation and Knoevenagel condensation, were among the first methods employed to construct the pyranone ring system. researchgate.netrsc.org The discovery that many important natural compounds contained a pyrone ring spurred further research into their synthesis and properties, establishing pyranone chemistry as a significant field within heterocyclic chemistry. researchgate.net

Overview of Current Research Trajectories and Academic Significance

Contemporary research on pyranone derivatives is highly active and follows several key trajectories. A major focus is the development of novel, efficient, and environmentally friendly synthetic methodologies. Green chemistry principles are increasingly being applied, utilizing techniques like multicomponent reactions, solvent-free conditions, and reusable catalysts to synthesize functionalized 4H-pyrans. sciforum.netnih.gov For example, naturally occurring biopolymers like alginate have been successfully used as green organocatalysts for the synthesis of 2-amino-3-cyano-4H-pyran derivatives. sciforum.net

Another significant area of research is the exploration of the biological activities of pyranone derivatives. Scientists are synthesizing and screening libraries of these compounds for potential therapeutic applications, including as anticancer, antibacterial, antioxidant, and anti-inflammatory agents. For instance, certain 4H-pyran derivatives have been investigated as potential treatments for Alzheimer's disease and as trachea-relaxant agents for asthma. nist.gov The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), formed in the Maillard reaction, is recognized as a potent antioxidant, and research has focused on understanding how its hydroxyl groups contribute to this activity. researchgate.net

Furthermore, the unique chemical properties of pyranones make them valuable scaffolds in medicinal chemistry and for the total synthesis of complex natural products. researchgate.net The academic significance lies in both the fundamental challenge of their synthesis and the potential to discover new molecules with valuable properties. While direct research on 4H-Pyran-4-one, 3-acetyl-2-methyl- is limited, the ongoing exploration of related structures suggests that it could be a target in synthetic and medicinal chemistry programs.

Structural Features and Nomenclature Considerations for 4H-Pyran-4-one Systems

The nomenclature and structural representation of pyranone systems are governed by IUPAC rules. The parent compound, pyran (C₅H₆O), is a six-membered heterocyclic ring with one oxygen atom and two double bonds. sigmaaldrich.com There are two isomers, 2H-pyran and 4H-pyran, where the number indicates the position of the saturated carbon atom (the one with an "indicated hydrogen"). sigmaaldrich.com

The term "pyranone" signifies the presence of a keto (=O) group on the pyran ring. In 4H-pyran-4-one, the keto group is at position 4. The numbering of the ring starts from the oxygen atom as position 1 and proceeds sequentially around the ring. Therefore, the subject compound, 4H-Pyran-4-one, 3-acetyl-2-methyl- , has the following structural features:

A 4H-pyran-4-one core: a six-membered ring containing one oxygen atom at position 1, a ketone at position 4, and double bonds between C2-C3 and C5-C6.

A methyl group (-CH₃) at position 2.

An acetyl group (-COCH₃) at position 3.

The fully saturated analog of pyran is named tetrahydropyran (B127337) or oxane. sigmaaldrich.com The nomenclature can become complex with various substituents, and historical or trivial names are common for many well-known derivatives, such as maltol or kojic acid.

Data Tables

Table 1: Properties of 4H-Pyran-4-one, 3-acetyl-2-methyl- and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4H-Pyran-4-one, 3-acetyl-2-methyl- C₈H₈O₃152.15Not Available
4H-Pyran-4-one (γ-Pyrone)C₅H₄O₂96.08108-97-4
2,6-Dimethyl-4H-pyran-4-oneC₇H₈O₂124.141004-36-0 chemsynthesis.com
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-oneC₈H₈O₄168.15771-03-9
3,5-Dihydroxy-2-methyl-4H-pyran-4-oneC₆H₆O₄142.111073-96-7 nist.gov
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneC₆H₈O₄144.1228564-83-2 nih.gov

Properties

CAS No.

152996-58-2

Molecular Formula

C8H8O3

Molecular Weight

152.149

IUPAC Name

3-acetyl-2-methylpyran-4-one

InChI

InChI=1S/C8H8O3/c1-5(9)8-6(2)11-4-3-7(8)10/h3-4H,1-2H3

InChI Key

RGBWULFDMNPMHL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=CO1)C(=O)C

Synonyms

4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 4h Pyran 4 One, 3 Acetyl 2 Methyl and Its Analogues

De Novo Synthesis Strategies and Reaction Optimization

De novo synthesis, the construction of complex molecules from simple and readily available starting materials, offers a versatile approach to the 4H-pyran-4-one scaffold. These strategies often involve multicomponent reactions that allow for the rapid assembly of molecular complexity in a single step, enhancing the efficiency and atom economy of the synthetic process.

Multicomponent Reaction (MCR) Approaches to Pyranone Core Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products in a one-pot fashion from three or more starting materials. mjbas.com This approach is particularly well-suited for the synthesis of heterocyclic compounds like 4H-pyrans. The key advantages of MCRs include simplified procedures, reduced reaction times, and often higher yields compared to traditional multi-step syntheses. mjbas.com

A prominent MCR strategy for the synthesis of 4H-pyran-4-one analogues involves a domino sequence of a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, which then undergoes dehydration. mdpi.com In the context of pyran synthesis, this typically involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or a β-ketoester. The resulting α,β-unsaturated intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, leading to an intermediate that cyclizes to form the 4H-pyran ring. nih.gov

This sequence has been successfully employed for the synthesis of a variety of polyfunctionalized 4H-pyrans. For instance, the one-pot reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a suitable catalyst can afford highly substituted 4H-pyran derivatives in good to excellent yields. nih.gov The reaction mechanism is believed to proceed through the initial formation of an arylidenemalononitrile via Knoevenagel condensation, which then acts as a Michael acceptor for the enolate of the β-ketoester. The resulting adduct then undergoes an intramolecular cyclization and tautomerization to furnish the final 4H-pyran product. nih.gov

Table 1: Synthesis of 4H-Pyran-4-one Analogues via Knoevenagel-Michael Sequences
Reactant 1 (Aldehyde)Reactant 2 (Active Methylene)Reactant 3 (1,3-Dicarbonyl)CatalystSolventConditionsYield (%)Reference
Aryl aldehydesMalononitrileEthyl acetoacetatePiperidineEthanolRoom TemperatureHigh nih.gov
Substituted aldehydesMalononitrileMethyl acetoacetateMagnetic NanocatalystEthanolNot Specified97 nih.gov
4-ChlorobenzaldehydeMalononitrileDimedoneCu2(NH2-BDC)2(DABCO)Solvent-freeAmbient TemperatureHigh nih.gov

The cyclocondensation of active methylene compounds with suitable precursors is another cornerstone in the synthesis of the 4H-pyran-4-one core. Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which enhances the acidity of the methylene protons and facilitates their participation in condensation reactions.

For the synthesis of 3-acetyl-2-methyl-4H-pyran-4-one, a plausible cyclocondensation strategy involves the reaction of pentane-2,4-dione (acetylacetone) with a suitable three-carbon synthon. One such approach is the 1,4-addition of active methylene compounds to 2-alkynones, which can lead to the formation of substituted 2-pyrones, structural isomers of 4-pyrones. nih.gov While not directly yielding the target compound, this highlights the utility of active methylene compounds in pyranone ring formation.

A more direct route could involve the reaction of an enolate of pentane-2,4-dione with a ketene derivative or an equivalent. For example, the reaction of diketene with active methylene compounds can lead to the formation of pyranone structures.

Table 2: Cyclocondensation Reactions for Pyranone Synthesis
Reactant 1Reactant 2CatalystSolventConditionsProduct TypeReference
2-AlkynoneActive Methylene CompoundNot SpecifiedNot SpecifiedNot Specified5-acetyl-2-pyrones nih.gov
3-Formylchromone2,4-PentanedioneAmmonium acetateEthanolBoiling3-acetyl-2-methyl-pyridinesNot Applicable

Catalyst-Mediated Synthesis Protocols

The choice of catalyst plays a pivotal role in the efficiency, selectivity, and sustainability of synthetic methodologies for 4H-pyran-4-ones. A wide array of catalysts, including transition metals, organic molecules, and inorganic solids, have been explored to facilitate these transformations under milder conditions and with improved outcomes.

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures. In the realm of pyranone synthesis, gold catalysts, in particular, have shown remarkable activity in mediating cyclization reactions of alkynes.

A notable example is the Gold(I)-catalyzed synthesis of 2-methyl-pyran-4-one derivatives from the reaction of acetylketene, generated in situ from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes. researchgate.net The use of a Gold(I) catalyst, such as IPrAuCl, dramatically increases the reaction yield, with reports of up to 95% yield in the presence of the catalyst, compared to very low yields in its absence. researchgate.net The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by a [4+2] cycloaddition with the acetylketene. While this method directly produces 2-methyl-pyran-4-ones, its application to the synthesis of the 3-acetyl substituted target compound would require a modified starting material or a subsequent functionalization step.

Other transition metals have also been investigated for pyran synthesis. For instance, silver-doped titanium dioxide (Ag/TiO2) nano-thin films have been utilized as a robust and recoverable catalyst for the three-component synthesis of 4H-pyrans.

Table 3: Transition Metal-Catalyzed Synthesis of Pyranone Analogues
Substrate(s)CatalystSolventConditionsProductYield (%)Reference
2,2,6-Trimethyl-4H-1,3-dioxin-4-one, Terminal AlkynesIPrAuClNot SpecifiedReflux2-Methyl-pyran-4-onesup to 95 researchgate.net
Aldehyde, Malononitrile, C-H-activated acidsAg/TiO2 nano-thin filmsWater60°C2-amino-3-cyano-4H-pyransHigh

A diverse range of organic and inorganic catalysts have been successfully employed in the synthesis of 4H-pyran-4-one derivatives, often promoting multicomponent reactions under mild and environmentally benign conditions.

Organic Catalysts:

Organocatalysis offers a metal-free alternative for pyranone synthesis. Simple organic molecules like 2-aminopyridine have been shown to be effective catalysts for the one-pot, three-component synthesis of polyfunctionalized 4H-pyrans from aryl aldehydes, malononitrile, and 1,3-diketoesters at ambient temperature. tandfonline.com This method is lauded for its operational simplicity, high yields, and short reaction times. tandfonline.com Other organic bases such as piperidine and triethylamine are also commonly used to catalyze the Knoevenagel-Michael cascade for pyran synthesis. nih.gov

Inorganic Catalysts:

Inorganic catalysts, both basic and acidic, have been extensively studied. For example, KOH-loaded calcium oxide has been reported as an efficient and reusable catalyst for the solvent-free multicomponent synthesis of 4H-pyran derivatives, affording good yields in short reaction times. growingscience.com Other inorganic bases like aluminum oxide (Al2O3), magnesium oxide (MgO), and calcium oxide (CaO) have also been utilized, although they may require longer reaction times and result in lower yields compared to more active catalysts like neodymium(III) oxide (Nd2O3). mjbas.com Neodymium(III) oxide has been demonstrated to be a highly efficient catalyst for the one-pot, multicomponent reaction of aromatic aldehydes with β-ketoesters or β-diketones, leading to high yields of 4H-pyran derivatives in a short time. mjbas.com

Table 4: Application of Organic and Inorganic Catalysts in 4H-Pyran Synthesis
CatalystCatalyst TypeReactantsSolventConditionsYield (%)Reference
2-AminopyridineOrganicAryl aldehydes, Malononitrile, 1,3-DicarbonylsNot SpecifiedAmbient TemperatureHigh tandfonline.com
PiperidineOrganicAryl aldehydes, Malononitrile, β-KetoestersEthanolRoom TemperatureHigh nih.gov
KOH-loaded CaOInorganic (Basic)Aromatic aldehydes, Malononitrile, Ethyl acetoacetateSolvent-free60°C92 growingscience.com
Nd2O3Inorganic (Lewis Acid)Aromatic aldehyde, β-Ketoester/β-DiketoneNot SpecifiedNot Specified93 mjbas.com
Al2O3InorganicAromatic aldehyde, Malononitrile, Ethyl acetoacetateSolvent-free60°C50 growingscience.com
MgOInorganicAromatic aldehyde, β-Ketoester/β-DiketoneNot SpecifiedNot Specified60 mjbas.com
CaOInorganicAromatic aldehyde, β-Ketoester/β-DiketoneNot SpecifiedNot Specified42 mjbas.com
Green Chemistry Approaches

In recent years, the principles of green chemistry have become increasingly important in the synthesis of organic compounds, including 4H-pyran-4-one derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances. Key green methodologies include biocatalysis, ionic liquid catalysis, and on-water synthesis.

Biocatalysis: This method utilizes natural catalysts, such as enzymes or whole cells, to drive chemical reactions. researchgate.net Biocatalysts offer several advantages, including high selectivity, mild reaction conditions, and biodegradability. researchgate.net For instance, aqueous fruit extracts have been explored as potential biocatalysts for the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the potential for greener and more sustainable chemical production. researchgate.net

Ionic Liquid Catalysis: Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure and high thermal stability. They can act as both solvents and catalysts in organic reactions. nih.govmdpi.comresearchgate.net Acidic ionic liquids have been successfully employed in the synthesis of pyrano[4,3-b]pyran-5(4H)-ones. nih.gov The use of task-specific ionic liquids, such as [bmim]OH, has been shown to be an efficient and environmentally friendly method for synthesizing 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions. tandfonline.comtandfonline.com This method offers high yields, short reaction times, and the ability to recover and reuse the catalyst. tandfonline.comtandfonline.com

On-Water Synthesis: Performing organic reactions in water as a solvent is a highly attractive green chemistry approach. Water is abundant, non-toxic, and environmentally benign. Transition-metal-free synthesis of 4-pyrones has been achieved through the nucleophilic addition and cyclization of diynones and water. mdpi.com This method is simple, atom-economical, and provides efficient access to substituted 4-pyrones. mdpi.com Additionally, the use of naturally occurring biopolymers like sodium alginate as an organocatalyst for the synthesis of 4H-pyran derivatives in water at room temperature has been reported. nih.gov

Table 1: Comparison of Green Chemistry Approaches for Pyranone Synthesis

ApproachCatalyst/MediumKey Advantages
Biocatalysis Natural catalysts (e.g., fruit extracts)Biodegradable, low toxicity, high selectivity researchgate.net
Ionic Liquid Catalysis Acidic or task-specific ionic liquidsHigh yields, catalyst reusability, mild conditions nih.govtandfonline.comtandfonline.com
On-Water Synthesis Water, natural polymers (e.g., sodium alginate)Environmentally benign, simple, atom-economical mdpi.comnih.gov

Specific Precursor-Based Synthesis and Elaboration

The synthesis of 4H-Pyran-4-one, 3-acetyl-2-methyl- and its analogues can be achieved through various routes starting from specific precursor molecules.

A novel method for the synthesis of 2-methyl-pyran-4-one derivatives involves the reaction of acetylketene, generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes. researchgate.net This reaction can be catalyzed by gold(I) complexes, such as IPrAuCl, leading to significantly higher yields compared to uncatalyzed reactions. researchgate.net The proposed mechanism involves the formation of an alkynyl-gold species that then reacts with acetylketene. researchgate.net

Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a versatile and industrially produced starting material for the synthesis of various pyranone derivatives. urfu.ru Its high reactivity allows for a wide range of chemical transformations. urfu.ru For example, the condensation of dehydroacetic acid with ethyl polyfluoroacetoacetates in the presence of a base can lead to the formation of fluorine-containing 3-acetoacetyl-4-hydroxy-6-methylpyrones. rsc.org These intermediates can then be cyclized to produce 2-polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones. rsc.org

3-Acetylcoumarin is another important precursor for the synthesis of pyran-fused heterocyclic systems. A series of coumarin (B35378) analogues bearing 4H-pyran rings at position 3 have been synthesized from 3-acetylcoumarin. jst.go.jp The multicomponent reaction of 3-acetylcoumarin with various aldehydes in the presence of a base can yield 4H-pyran derivatives. jst.go.jp

Table 2: Precursor-Based Synthesis of Pyranones

PrecursorReagentsProduct Type
Acetylketene and AlkynesTerminal alkynes, Gold(I) catalyst2-Methyl-pyran-4-one derivatives researchgate.net
Dehydroacetic Acid (DHA)Ethyl polyfluoroacetoacetates2-Polyfluoroalkyl-7-methylpyrano[4,3-b]pyran-4,5-diones rsc.org
3-AcetylcoumarinAldehydes, Base4H-pyran-fused coumarins jst.go.jp

Biosynthetic Pathways and Natural Product Isolation

Pyranone derivatives are a class of organic compounds widely found in nature, exhibiting diverse biological activities. iosrjournals.org

Identification of Pyranone Derivatives in Natural Sources

Pyrones are present in a wide array of natural sources, including plants, fungi, and microorganisms. iosrjournals.org Many of these naturally occurring pyrones have been recognized for their pharmacological properties. iosrjournals.org

Plants: γ-pyranone derivatives have been isolated from the aerial parts of Erigeron annuus. researchgate.net A new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, was isolated from the leaves of Livistona australis. researchgate.net

Fungi: Endophytic fungi are a rich source of bioactive secondary metabolites, including pyranone derivatives. nih.gov For example, two new pyranone derivatives, phomapyrone A and phomapyrone B, were isolated from the endophytic fungus Phoma sp. YN02-P-3. nih.gov

Microorganisms: Microbial sources, particularly fungi and bacteria, produce a diverse range of pyrones with unique structural features. iosrjournals.org

The isolation and characterization of these natural pyranones continue to be an important area of research, providing new lead compounds for drug discovery. iosrjournals.orgmdpi.com

Table 3: Examples of Naturally Occurring Pyranone Derivatives

Natural SourceCompound Name
Erigeron annuus (plant)γ-pyranone derivatives researchgate.net
Livistona australis (plant)3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one researchgate.net
Phoma sp. YN02-P-3 (endophytic fungus)Phomapyrone A, Phomapyrone B nih.gov

Mechanistic Insights into the Polyketide Biosynthesis of Pyranone Rings

The formation of the pyranone ring, a core scaffold in a diverse array of natural products, is a fascinating example of enzymatic precision within the broader family of polyketide biosynthesis. The specific compound, 4H-Pyran-4-one, 3-acetyl-2-methyl-, while a subject of synthetic interest, serves as a model to explore the intricate enzymatic machinery responsible for constructing such substituted heterocyclic systems. The biosynthesis of pyranone rings is primarily accomplished by polyketide synthases (PKSs), large multienzyme complexes that construct complex carbon skeletons from simple acyl-CoA precursors. These enzymatic assembly lines are broadly categorized into Type I, Type II, and Type III systems, all of which have been implicated in the formation of pyranone-containing metabolites.

The fundamental mechanism for the biosynthesis of a simple α-pyrone ring typically involves the iterative condensation of acetyl-CoA units to form a triketide intermediate. This process is initiated with a starter unit, often acetyl-CoA, which is sequentially elongated by two extender units, typically malonyl-CoA. Each elongation step is a decarboxylative Claisen condensation, adding two carbon units to the growing polyketide chain.

For the specific case of a substituted pyranone like 4H-Pyran-4-one, 3-acetyl-2-methyl-, a more complex series of events involving specific starter and extender units, as well as tailored enzymatic domains, is required. While the precise biosynthetic pathway for this exact molecule is not definitively established in the literature as a natural product, mechanistic insights can be drawn from the biosynthesis of structurally similar compounds, particularly those bearing an acetyl group at the C3 position.

One proposed mechanism for the formation of a 3-acetyl-α-pyrone ring involves a Type III PKS. In this scenario, the biosynthesis would likely proceed through the condensation of a specific β-ketoacyl-CoA starter unit with extender units. To achieve the 2-methyl substitution, a propionyl-CoA starter unit or a methylmalonyl-CoA extender unit would be required. The C3-acetyl group presents a more complex biosynthetic challenge, suggesting the involvement of a specialized enzymatic step, possibly a C-acylation event on a pyrone intermediate or the incorporation of a diketide extender unit.

The key mechanistic steps in the polyketide biosynthesis of a pyranone ring are orchestrated by a series of catalytic domains within the PKS architecture. The following table outlines the principal domains and their functions:

DomainFunctionRole in Pyranone Biosynthesis
Acyltransferase (AT) Selects and loads the starter and extender units (as CoA thioesters) onto the Acyl Carrier Protein.Determines the foundational building blocks of the pyranone ring and its substituents.
Acyl Carrier Protein (ACP) Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between catalytic domains.Acts as a mobile scaffold for the construction of the polyketide precursor to the pyranone.
Ketosynthase (KS) Catalyzes the decarboxylative Claisen condensation between the growing polyketide chain (bound to the KS) and the extender unit (bound to the ACP).Responsible for the carbon-carbon bond formations that extend the polyketide chain.
Ketoreductase (KR) Reduces a β-keto group to a hydroxyl group.Can modify the oxidation state of the polyketide backbone, influencing the final structure.
Dehydratase (DH) Dehydrates a β-hydroxyacyl intermediate to form a double bond.Introduces unsaturation into the polyketide chain, a key feature of the pyranone ring.
Thioesterase (TE) / Cyclase Domain Catalyzes the release of the final polyketide chain from the ACP, often coupled with cyclization.Mediates the intramolecular cyclization and lactonization of the polyketide intermediate to form the stable pyranone ring.

The cyclization to form the 4H-pyran-4-one ring is the final and crucial step. This is typically catalyzed by a thioesterase (TE) or a dedicated cyclase domain. The mechanism is believed to proceed via an intramolecular aldol condensation or a similar cyclization reaction of the enzyme-bound polyketide precursor. The regioselectivity of this cyclization is tightly controlled by the enzyme, ensuring the formation of the six-membered pyranone ring.

For a compound with the specific substitution pattern of 4H-Pyran-4-one, 3-acetyl-2-methyl-, the polyketide precursor would need to be precisely folded within the active site of the cyclase domain to facilitate the correct bond formations. The presence of the methyl and acetyl groups would be dictated by the specific starter and extender units selected by the acyltransferase domains in the initial stages of biosynthesis. While the complete biosynthetic map for this particular molecule remains an area for further investigation, the mechanistic principles derived from the study of other polyketide-derived pyranones provide a robust framework for understanding its potential enzymatic synthesis.

Chemical Reactivity and Transformation Mechanisms of 4h Pyran 4 One, 3 Acetyl 2 Methyl

Nucleophilic and Electrophilic Reactivity Studies

The dual nucleophilic and electrophilic nature of 4H-Pyran-4-one, 3-acetyl-2-methyl- makes it a valuable building block in organic synthesis. The pyranone ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement reactions. researchgate.netclockss.org Conversely, the active methyl and methylene groups can be deprotonated to form nucleophiles that participate in condensation reactions.

Condensation reactions of 4H-Pyran-4-one, 3-acetyl-2-methyl- with various amines and hydrazines are well-documented, leading to the formation of a diverse range of nitrogen-containing heterocycles. These reactions typically involve the nucleophilic attack of the amine or hydrazine on the carbonyl carbons of the pyranone ring or the acetyl group.

The reaction with ammonia can lead to the formation of pyridin-4(1H)-one derivatives. For instance, 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one can be converted into 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one by reacting with aqueous ammonia under reflux conditions. ijpsonline.com

Hydrazine and its derivatives react with 4H-Pyran-4-one, 3-acetyl-2-methyl- to yield pyrazole derivatives. The reaction of hydrazine hydrate with non-fused 2H-pyran-2-ones can lead to the opening of the lactone ring. clockss.org The Wolff-Kishner reduction, which utilizes hydrazine, is a classic method for converting aldehydes and ketones to alkanes, and the initial step involves the formation of a hydrazone. libretexts.org

The reaction of cyanoacetylhydrazine with ω-bromo-(4-methyl-acetophenone) results in a condensed product, demonstrating the reactivity of the hydrazine moiety. nih.gov Further reactions of this product with hydrazine hydrate or phenylhydrazine lead to the formation of 1,2,4-triazine derivatives. nih.govresearchgate.net

Amine/Hydrazine ReactantResulting Heterocyclic System
Aqueous AmmoniaPyridin-4(1H)-one
Hydrazine HydratePyrazole, 1,2,4-Triazine
PhenylhydrazinePyrazole, 1,2,4-Triazine
Cyanoacetylhydrazine1,3,4-Oxadiazine

Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles in their deprotonated form. easetolearn.com Their reactions with 4H-Pyran-4-one, 3-acetyl-2-methyl- can lead to the formation of various carbocyclic and heterocyclic systems.

The reaction of 3-formylchromones with active methylene compounds like malonic acid and its derivatives in the presence of a base such as pyridine yields E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids or their esters. nih.gov Condensation with malononitrile has also been reported. nih.gov

In a notable transformation, the reaction of 4-amino-substituted 2H-pyran-2-ones with the carbanion generated from 4-methylpent-3-en-2-one results in functionally hindered styrene biaryls. clockss.org This reaction proceeds via a Michael addition, followed by intramolecular cyclization and rearrangement. clockss.org

Active Methylene CompoundReaction Product
Malonic AcidE-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid
Diethyl MalonateEthyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate
Malononitrileβ-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile derivative
4-Methylpent-3-en-2-oneFunctionally hindered styrene biaryl
Cyanoacetamide2,3,5-trisubstituted cyclopentadienone

Cycloaddition and Rearrangement Reactions

4H-Pyran-4-one, 3-acetyl-2-methyl- and its derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component. These reactions are powerful tools for the construction of complex cyclic systems. Furthermore, the pyranone ring is prone to various rearrangement reactions, often initiated by nucleophilic attack, leading to the formation of different heterocyclic structures. researchgate.net

Derivatives of 4H-Pyran-4-one, 3-acetyl-2-methyl- can be designed to undergo intramolecular cyclization, a key strategy for the synthesis of fused heterocyclic systems. For example, o-(2-acyl-1-ethynyl)benzaldehydes can react with N-acylglycines in a cascade cyclization to form indeno[2,1-c]pyran-3-ones. nih.gov This process involves the formation of two C-C and two C-O bonds in a single step. nih.gov

A common reaction pathway for 4H-pyran-2-ones involves nucleophilic attack at the C-6 position, leading to the opening of the pyranone ring. clockss.org The resulting intermediate can then undergo recyclization to form a new ring system. For instance, the reaction of 4-amino-substituted 2H-pyran-2-ones with carbanions can lead to ring opening followed by recyclization to form cyclopentadienones. clockss.org

The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia is accompanied by the opening of the dihydropyran ring to give 3-amino-2-(3-hydroxypropyl)acrolein. chim.it This intermediate can then be used to synthesize substituted pyrroles. chim.it

Derivatization and Functionalization Strategies

The versatile reactivity of 4H-Pyran-4-one, 3-acetyl-2-methyl- allows for a wide range of derivatization and functionalization strategies. These modifications can be used to tune the compound's properties for various applications.

One common strategy is the functionalization of the active methyl group. For example, 2-methyl-4-pyrones can undergo enamination with DMF-DMA to form 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones. mdpi.comnih.gov These enamino-substituted pyrones are highly reactive substrates that can undergo further transformations, such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination, to create conjugated and isoxazolyl-substituted 4-pyrone structures. mdpi.comnih.gov

Another approach involves the condensation of the acetyl group. For instance, condensation of 3-acetyl-5-(5-R-2-hydroxybenzoyl)-2-methyl-pyridines can be achieved through a base-catalyzed reaction with 2,4-pentanedione. nih.gov

The pyranone ring itself can be modified through cycloaddition reactions. For example, 3-substituted coumarins with electron-withdrawing groups can undergo Diels-Alder reactions with dienes like 2,3-dimethyl-1,3-butadiene. nih.gov

Functionalization StrategyReagentsResulting Functional Group/Derivative
Enamination of methyl groupDMF-DMA2-(2-(Dimethylamino)vinyl)
Condensation of acetyl group2,4-PentanedioneSubstituted pyridine
Diels-Alder reaction2,3-Dimethyl-1,3-butadieneDibenzo[b,d]pyran derivative
Knoevenagel condensationAromatic aldehydes, malononitrile2-Amino-4H-pyran-3-carbonitrile

Synthesis of Schiff Base Derivatives

The acetyl group at the 3-position of the 4H-pyran-4-one ring provides a reactive carbonyl center for condensation reactions. The reaction of 4H-Pyran-4-one, 3-acetyl-2-methyl- and its analogues with primary amines yields Schiff bases, which are compounds containing an imine or azomethine group (C=N). This transformation is typically achieved by refluxing the pyranone derivative with a primary amine in a suitable solvent, such as ethanol. najah.edumdpi.com The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acetyl group, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the stable C=N double bond characteristic of a Schiff base. tu.edu.iqekb.eg

The versatility of this reaction allows for the synthesis of a wide array of Schiff base derivatives by varying the primary amine reactant. For instance, the condensation of the related compound 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) with 2,6-diisopropylaniline in ethanol under reflux conditions produces the corresponding (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one. najah.edu Similarly, reaction with 2,2'-(ethylenedioxy)diethylamine yields a novel bis-Schiff base. mdpi.com These reactions highlight the utility of the acetyl-pyranone scaffold in generating structurally diverse molecules. Schiff bases derived from heterocyclic compounds are of significant interest due to their wide range of biological activities. nih.govbrieflands.comekb.eg

Table 1: Synthesis of Schiff Base Derivatives from Acetyl-Pyranone Analogues
Pyranone ReactantAmine ReactantReaction ConditionsProductReference
3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one2,6-diisopropylanilineEthanol, reflux, 72h(E)-3-(1-((2,6-diisopropylphenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one najah.edu
3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one2,2'-(ethylenedioxy)diethylamineEthanol, refluxBis-Schiff base of dehydroacetic acid and 2,2'-(ethylenedioxy)diethylamine mdpi.com
Acetylacetone (B45752)BenzidineEthanol, reflux, 6hBis-Schiff base complex precursor ekb.eg

Formation of Oxime and Hydrazone Derivatives

The carbonyl functionality of the acetyl group in 4H-Pyran-4-one, 3-acetyl-2-methyl- is also susceptible to reaction with nitrogen nucleophiles like hydroxylamine and hydrazine derivatives, leading to the formation of oximes and hydrazones, respectively. These reactions are valuable for introducing new functional groups and altering the electronic and steric properties of the parent molecule.

Oxime Formation: Oximes are synthesized through the condensation of an aldehyde or ketone with hydroxylamine (NH₂OH). wikipedia.orgnih.gov The reaction with 3-acetyl-2-methyl-4H-pyran-4-one proceeds via the nucleophilic addition of hydroxylamine to the acetyl carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding oxime (RR'C=N-OH). nih.gov This conversion transforms the keto group into a C=N-OH functionality. The synthesis of aldoxime derivatives from di(aminoxymethyl) pyranones and aromatic aldehydes has been reported, demonstrating the formation of the C=N-O linkage on a pyranone scaffold. nih.gov Oximes are crystalline solids that are poorly soluble in water and can exist as E/Z stereoisomers. wikipedia.org

Hydrazone Formation: Analogous to oxime synthesis, hydrazones are formed when the acetyl-pyranone reacts with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine). The reaction mechanism is similar to Schiff base formation, involving a condensation reaction that results in a C=N-NR'R'' linkage. researchgate.net Hydrazide-hydrazone derivatives, which possess the -C(=O)NHN=C< moiety, have been synthesized from pyran precursors and are noted for their biological activities. ajol.info The reaction of a pyran-3-carbohydrazide with ketones like cyclopentanone or cyclohexanone under reflux conditions yields the corresponding hydrazide-hydrazone derivatives. ajol.info This reactivity underscores the general strategy of forming hydrazones from carbonyl-containing pyran systems.

Table 2: Formation of Oxime and Hydrazone Derivatives
ReactantReagentProduct TypeGeneral ReactionReference
3-acetyl-2-methyl-4H-pyran-4-oneHydroxylamine (NH₂OH)OximeCondensation of the acetyl group with hydroxylamine wikipedia.orgnih.gov
3-acetyl-2-methyl-4H-pyran-4-oneHydrazine (H₂N-NH₂) or Substituted HydrazinesHydrazoneCondensation of the acetyl group with hydrazine researchgate.net
Di(aminoxymethyl) pyranonesAromatic AldehydesAldoximeCondensation leading to C=N-O linkage nih.gov
6-Amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carbohydrazideCyclopentanone / CyclohexanoneHydrazide-hydrazoneCondensation of a hydrazide with a ketone ajol.info

Construction of Fused Heterocyclic Systems (e.g., Pyrano[3,2-b]pyrans, Pyrazolo[3,4-b]pyrans)

The 4H-Pyran-4-one, 3-acetyl-2-methyl- scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of multiple reactive sites—the acetyl group, the pyranone ring carbonyl, and potentially reactive methyl groups or ring positions—allows for a variety of cyclization reactions to construct new rings fused to the original pyran core. nih.gov

Pyrano[3,2-b]pyrans: The pyrano[3,2-b]pyran framework consists of two fused pyran rings and is a structural component of numerous natural products. researchgate.netresearchgate.net The synthesis of these fused systems can be achieved starting from 4H-pyran-4-one derivatives. The strategy often involves creating a new six-membered oxygen-containing ring by leveraging the reactivity of substituents on the initial pyranone ring. For example, the acetyl group in 3-acetyl-2-methyl-4H-pyran-4-one can act as an electrophilic site, while other positions on the ring can act as nucleophiles in intramolecular cyclization reactions or participate in intermolecular reactions with a second component that builds the new ring. While many syntheses in the literature start from 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), the principles can be applied to other pyranone derivatives. researchgate.net

Pyrazolo[3,4-b]pyrans: The fusion of a pyrazole ring to a pyran ring results in the pyrazolo[3,4-b]pyran system. A common synthetic route to this heterocyclic core involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine or its derivatives. The 3-acetyl-4H-pyran-4-one structure contains a β-dicarbonyl-like functionality (the acetyl carbonyl and the C4-pyrone carbonyl). This arrangement makes it an ideal precursor for reaction with hydrazines. The reaction typically proceeds via condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. nih.gov The reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with hydrazine has been shown to produce CF₃-bearing pyrazoles, demonstrating the utility of 4-pyrones as precursors for azaheterocycles. nih.gov This transformation provides a direct method for constructing the pyrazolo[3,4-b]pyran system from readily available pyranone starting materials.

Table 3: Examples of Fused Heterocycle Synthesis from Pyranone Precursors
Target Fused SystemPyranone Precursor TypeKey ReagentGeneral Synthetic StrategyReference
Pyrano[3,2-b]pyran5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-oneVarious (e.g., aldehydes, active methylene compounds)Inter- or intramolecular cyclization to form a second pyran ring researchgate.net
Pyrazolo[3,4-b]pyran3-Acetyl-4H-pyran-4-oneHydrazine or substituted hydrazinesReaction of the β-dicarbonyl system with hydrazine to form a fused pyrazole ring nih.govnih.gov
Furo[3,2-c]pyran-4-one4-Hydroxy-6-methyl-pyran-2-oneAldehydes, Isocyanides[4+1] cycloaddition followed by a ajol.inforesearchgate.net H shift researchgate.net

Advanced Spectroscopic and Computational Analysis for Structural Elucidation and Mechanistic Understanding

Modern Spectroscopic Techniques for Comprehensive Structural Analysis

The definitive characterization of a novel or known chemical entity like 4H-Pyran-4-one, 3-acetyl-2-methyl-, necessitates a multi-faceted analytical approach. Modern spectroscopy offers a powerful toolkit to probe molecular structures with high precision.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments are the cornerstone of structural analysis. A ¹H NMR spectrum would reveal the number of different types of protons, their relative numbers, and their electronic environments. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide critical information about the connectivity of protons within the molecule. For instance, in related pyran-4-one structures, the vinylic protons on the pyran ring typically appear as doublets in distinct regions of the spectrum.

A ¹³C NMR spectrum would complement the proton data by showing the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbons in the pyran-4-one ring and the acetyl group would be particularly diagnostic, typically appearing at the downfield end of the spectrum (δ > 160 ppm).

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4H-Pyran-4-one, 3-acetyl-2-methyl- No experimental data is available. This table is for illustrative purposes.

Atom Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
2-CH₃ ~2.4 (s) ~20
3-C - ~130
3-COCH₃ ~2.5 (s) ~30
3-C OCH₃ - ~200
4-C=O - ~180
5-H ~6.4 (d) ~115

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is invaluable for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For example, an HMBC experiment would be expected to show a correlation from the protons of the 2-methyl group to the C2, C3, and potentially the C-O- carbon of the pyran ring.

Table 2: Expected HMBC Correlations for 4H-Pyran-4-one, 3-acetyl-2-methyl- No experimental data is available. This table is for illustrative purposes.

Proton Signal Expected Carbon Correlations (²JCH, ³JCH)
2-CH₃ C2, C3
3-COCH₃ 3-C, 3-C O
5-H C4, C6

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an essential technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established. For 4H-Pyran-4-one, 3-acetyl-2-methyl- (C₈H₈O₃), the expected exact mass would be calculated and compared to the experimental value. For example, a related compound, 3-acetyl-2-methyl-6-phenyl-4H-pyran-4-one (C₁₄H₁₂O₃), has a calculated exact mass of 228.078644. lookchem.com

Table 3: High-Resolution Mass Spectrometry Data No experimental data is available for the title compound.

Compound Name Molecular Formula Calculated Exact Mass Measured Exact Mass

LC-MS-IRIS (Liquid Chromatography-Mass Spectrometry-Infrared Ion Spectroscopy) is a powerful hyphenated technique used for the analysis of complex mixtures and the identification of isomers. While no data using this technique was found for the title compound, it would be a valuable tool for distinguishing it from other isomers in a reaction mixture, as it provides both mass-to-charge ratio information and a gas-phase infrared spectrum for each separated component.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Polymorph Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For 4H-Pyran-4-one, 3-acetyl-2-methyl-, strong absorption bands would be expected in the IR spectrum corresponding to the C=O stretching vibrations of the pyran-4-one and the acetyl ketone. These would likely appear in the region of 1600-1700 cm⁻¹. C-O and C=C stretching vibrations of the pyran ring would also be present.

Raman spectroscopy could provide complementary information, particularly for the C=C bonds. Furthermore, vibrational spectroscopy is a key tool for studying polymorphism, where a compound can exist in different crystalline forms. Each polymorph would exhibit a unique IR and Raman spectrum due to differences in intermolecular interactions in the crystal lattice. However, no studies on the polymorphism of 4H-Pyran-4-one, 3-acetyl-2-methyl- have been reported.

Table 4: Expected Vibrational Frequencies No experimental data is available. This table is for illustrative purposes.

Functional Group Expected IR Frequency (cm⁻¹)
C=O (Ketone, Acetyl) ~1710
C=O (Pyranone) ~1660
C=C (Pyran Ring) ~1610, ~1550

Table of Compound Names

Compound Name
4H-Pyran-4-one, 3-acetyl-2-methyl-

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's structure, including its absolute and relative configuration. While a specific crystal structure for 4H-Pyran-4-one, 3-acetyl-2-methyl- was not found in the surveyed literature, extensive crystallographic work on its tautomer, dehydroacetic acid (DHA), and structurally similar pyranone derivatives provides significant insight.

The structure of DHA has been confirmed through various derivatives, and related molecules like 3-acetyl-4H-chromen-4-one have been analyzed in detail. nih.govacs.org In a study of 3-acetyl-4H-chromen-4-one, X-ray diffraction revealed a nearly planar fused-ring system. nih.gov The acetyl group was found to be only slightly twisted from this plane, with a dihedral angle of 5.149 (16)°. nih.gov Such studies also illuminate intermolecular forces; in this case, the crystal structure is stabilized by a combination of C–H⋯O hydrogen bonds and π–π stacking interactions, which organize the molecules into a three-dimensional network. nih.gov

Similarly, the crystal structure of a derivative, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, shows that the pyran ring is almost planar. researchgate.net These findings strongly suggest that the pyranone core of 3-acetyl-2-methyl-4H-pyran-4-one is also largely planar. Crystallographic analysis remains crucial for validating the structures of new derivatives and understanding the subtle conformational preferences dictated by different substituents and crystal packing forces. researchgate.net

Table 1: Crystal Data and Structure Refinement for the related compound 3-acetyl-4H-chromen-4-one. nih.gov
ParameterValue
Chemical formulaC₁₁H₈O₃
Molar mass188.18 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 8.016 (13) Å, b = 25.93 (6) Å, c = 4.091 (8) Å, β = 94.79 (14)°
Volume847 (3) ų
Temperature100 K
Final R indicesR[F² > 2σ(F²)] = 0.041

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for complementing experimental data. These computational methods provide deep insights into molecular properties that can be difficult to measure directly, such as the distribution of electrons, the relative stability of different forms of a molecule, and the energetic pathways of chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations are widely used to predict the most stable three-dimensional shape (molecular geometry) and the electronic properties of molecules like 3-acetyl-2-methyl-4H-pyran-4-one and its tautomers. Studies on closely related pyranone derivatives show an excellent correlation between geometries optimized by DFT and those determined experimentally by X-ray crystallography. scifiniti.com

For a derivative of dehydroacetic acid, DFT calculations at the B3LYP/6-311G** level confirmed that the pyran ring is essentially flat. scifiniti.com Such calculations also provide precise bond lengths and angles. During the transformation between tautomers, significant changes in bond lengths are predicted; for instance, bonds that are single in one tautomer may gain double-bond character in another, reflecting the redistribution of electrons. scifiniti.com

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key to understanding a molecule's reactivity. For pyranone derivatives, both HOMO and LUMO are typically located on the pyran ring system, indicating that this is the primary site for electronic interactions and chemical reactions. scifiniti.com The energy gap between the HOMO and LUMO is a crucial descriptor of chemical reactivity and stability. scifiniti.com

Table 2: Selected DFT-Calculated Bond Lengths (Å) for Tautomers of a Dehydroacetic Acid Derivative. scifiniti.com
BondTautomer A (4-hydroxy form)Tautomer B (2-hydroxy form)
O(3)–C(7)1.3131.259
O(4)–C(27)1.2501.302
C(6)–C(7)1.4131.458
C(6)–C(27)1.4671.411

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A powerful application of theoretical modeling is the prediction of spectroscopic data. By calculating properties like vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shielding (for NMR spectra), scientists can accurately assign experimental signals to specific molecular features.

DFT calculations have been shown to reproduce the experimental IR and Raman spectra of pyranone derivatives with high fidelity. scifiniti.com After applying standard scaling factors to account for systematic errors in the calculations, the predicted vibrational frequencies align well with the observed bands. scifiniti.comnih.govnih.gov This allows for a confident assignment of each band to specific atomic motions, such as the stretching of C=O bonds, vibrations of the pyran ring, or bending of CH₃ groups. For instance, the stretching of a carbonyl group involved in an intramolecular hydrogen bond will appear at a different frequency than one that is not, an effect that is well-captured by DFT. scifiniti.comkashanu.ac.ir

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, allows for the prediction of NMR chemical shifts. acs.orgthescipub.com This is invaluable for structure elucidation, especially for complex molecules or mixtures of tautomers where experimental spectra can be ambiguous. southampton.ac.uknih.gov

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Dehydroacetic Acid Derivative. scifiniti.com
Experimental IRExperimental RamanCalculated (Tautomer A)Assignment
171917191723ν(C=O) stretch (pyranone)
163716391641ν(C=O) stretch (acetyl, H-bonded)
155915601562ν(C=C) stretch
131513181317CH₂ wagging

Mechanistic Insights into Reaction Pathways via Computational Methods

Computational chemistry provides powerful tools to explore the step-by-step processes of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow, including the structures of transient intermediates and high-energy transition states. nih.govmdpi.comrsc.orgresearchgate.net

For the synthesis of 4H-pyrans, DFT calculations have been used to investigate the accepted multi-component reaction mechanism. nih.gov These studies can, for example, evaluate the role of a catalyst by comparing the energy barriers of the reaction with and without the catalyst present. nih.gov Computational models can also explain the role of the solvent, showing, for instance, how water's amphoteric character can facilitate proton transfer steps and accelerate the reaction. nih.gov The calculations can determine whether each step is energetically favorable (exothermic) or requires energy input (endothermic), providing a complete thermodynamic profile of the reaction. nih.govcopernicus.org This level of detail is crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes. acs.org

Conformational Analysis and Tautomeric Equilibria Studies

Molecules are not static entities; they can exist in different spatial arrangements (conformations) and, in the case of 3-acetyl-2-methyl-4H-pyran-4-one, as different structural isomers (tautomers) that can interconvert. Computational studies are essential for understanding these dynamic equilibria.

The pyran ring, while largely planar, can adopt subtle non-planar conformations like the 'sofa' or 'half-chair'. nih.gov DFT calculations can determine the relative energies of these conformers to identify the most stable shape.

More significantly, this compound and its relatives exist in a dynamic equilibrium between several tautomeric forms. scifiniti.comsouthampton.ac.uk The most prominent tautomer is typically dehydroacetic acid (DHA), the 4-hydroxy-2H-pyran-2-one form. acs.orgwikipedia.orgnist.gov DFT calculations can precisely quantify the relative stabilities of these tautomers by computing their Gibbs free energies. scifiniti.com Studies on related pyrones show that the 4-hydroxy enol tautomer is generally the most stable form. scifiniti.com The calculations can also model the effect of different solvents on this equilibrium, predicting whether polar or nonpolar environments will favor one tautomer over another. scifiniti.comkashanu.ac.ir This information is critical, as the reactivity and biological activity of the compound can depend heavily on which tautomer is predominant under a given set of conditions. mdpi.comnih.govnih.gov

Table 4: Calculated Gibbs Free Energy and Population of Tautomers for a Dehydroacetic Acid Derivative in Different Solvents. scifiniti.com
SolventTautomerΔG (kcal/mol)Population (%)
Gas PhaseTautomer A (4-hydroxy)0.00100.00
Tautomer B (2-hydroxy)5.330.00
ChloroformTautomer A (4-hydroxy)0.0087.31
Tautomer B (2-hydroxy)1.1312.69
MethanolTautomer A (4-hydroxy)0.0096.79
Tautomer B (2-hydroxy)2.043.21

Advanced Applications and Functional Material Development

Utility as Versatile Building Blocks in Organic Synthesis

The 4H-pyran-4-one scaffold is a prominent structural motif found in a multitude of natural products and pharmacologically active molecules. researchgate.netresearchgate.net As a result, derivatives like 3-acetyl-2-methyl-4H-pyran-4-one are highly prized as starting materials or intermediates in the synthesis of more complex molecular architectures. Their utility stems from the reactivity of both the heterocyclic ring and its substituents, which can be selectively targeted to build molecular diversity. researchgate.netmdpi.com

The structure of 3-acetyl-2-methyl-4H-pyran-4-one is particularly well-suited for the construction of other heterocyclic systems. The acetyl group and the pyranone ring possess electrophilic and nucleophilic centers that can participate in a variety of cyclization and condensation reactions. researchgate.net

Formation of Pyrazoles and Isoxazoles: The 1,3-dicarbonyl-like arrangement of the acetyl group and the ring carbonyl at position 4 is a key reactive feature. Analogous to the well-documented reactions of dehydroacetic acid and other 3-acetyl-pyranones, this moiety readily reacts with hydrazine derivatives to yield pyrazoles. researchgate.netnih.gov Similarly, reaction with hydroxylamine can produce isoxazole rings. These reactions typically proceed via initial condensation at the acetyl carbonyl, followed by cyclization and dehydration.

Synthesis of Fused Systems: The pyranone ring can act as a scaffold for building fused heterocyclic systems. For instance, multicomponent reactions involving a 4H-pyran derivative, an aldehyde, and a nitrogen source can lead to the formation of pyrano[2,3-c]pyrazole structures. mdpi.com These reactions are highly efficient for creating complex molecules in a single step. mjbas.com

Precursor to Pyridines and other Heterocycles: The pyran ring can undergo ring-opening and rearrangement reactions in the presence of strong nucleophiles like ammonia or primary amines, leading to the formation of substituted pyridones or other nitrogen-containing heterocycles. researchgate.net

The versatility of 4H-pyran-4-one derivatives as building blocks is summarized in the table below, based on established reactivity patterns for this class of compounds.

ReagentResulting HeterocycleReaction Type
Hydrazine Hydrate / Substituted HydrazinesPyrazoleCondensation / Cyclization
HydroxylamineIsoxazoleCondensation / Cyclization
Malononitrile & AldehydesPyrano[2,3-c]pyrazoleMulticomponent Reaction
Ammonia / AminesPyridone / Substituted PyridineRing Transformation

Applications in Catalysis and Coordination Chemistry

The arrangement of oxygen atoms in 3-acetyl-2-methyl-4H-pyran-4-one provides ideal geometry for coordinating with metal ions, making it a valuable ligand in the field of coordination chemistry and catalysis.

The carbonyl oxygen of the pyran-4-one ring and the oxygen of the 3-acetyl group create a bidentate chelation site. This O,O'-donor arrangement allows the molecule to form stable, six-membered chelate rings with a wide variety of metal ions.

Research on structurally similar pyran-4-ones has demonstrated their efficacy as ligands. For example, 3-hydroxy-2-methyl-4H-pyran-4-one is known to coordinate with iron(III), cobalt(III), and chromium(III) in a bidentate fashion, utilizing the oxygen atoms of the phenolic and carbonyl groups. scirp.org Another closely related compound, 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, forms binuclear copper(II) complexes where it acts as a bridging ligand. nih.gov Furthermore, Schiff base derivatives of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one coordinate with Mn(II), Ni(II), Co(II), and Cu(II) through the acetyl oxygen and an azomethine nitrogen. mdpi.com

Based on these precedents, 3-acetyl-2-methyl-4H-pyran-4-one is expected to form stable octahedral or square planar complexes with transition metals. The stability of these complexes makes them suitable for applications in:

Catalysis: The metal complexes can serve as catalysts in organic reactions, where the pyranone ligand can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

Ligand Design: The pyranone scaffold can be further functionalized to create more complex ligands with specific properties for metal sequestration, sensing, or the development of novel materials.

Metal IonPotential Coordination GeometryLigand Donor Atoms
Cu(II)Square Planar / Distorted OctahedralC4-Carbonyl (O), Acetyl (O')
Fe(III)OctahedralC4-Carbonyl (O), Acetyl (O')
Co(II), Ni(II)OctahedralC4-Carbonyl (O), Acetyl (O')

Development of Functional Materials and Polymers

While direct polymerization of 3-acetyl-2-methyl-4H-pyran-4-one is not a widely reported application, its derivatives are crucial in the development of functional organic materials, particularly those with specific optical properties. The conjugated system of the 4-pyrone ring is a key feature that can be exploited to create chromophores and fluorophores. mdpi.com

The introduction of substituents that extend the π-conjugation, such as styryl groups, or the reaction with electron-donating/withdrawing groups can be used to tune the photophysical properties of the molecule. mdpi.com This makes 4-pyrone derivatives useful as:

Laser Dyes and Optical Brighteners: The inherent fluorescence of some pyran derivatives makes them suitable for use in dye lasers and as whitening agents in various materials. researchgate.net

Fluorophores and Molecular Probes: Functionalized 4-pyrones can exhibit properties like solvatochromism (color change with solvent polarity), making them valuable as fluorescent probes for studying chemical environments. mdpi.com

Photoactive Materials: The pyranone scaffold is found in natural photoactive agents and can be incorporated into larger systems to develop materials for optical data storage or light-emitting devices. mdpi.com

Applications in Agrochemical and Industrial Sectors

The 4H-pyran scaffold is recognized for its presence in biologically active molecules, leading to its investigation and use in the agrochemical sector. researchgate.netnih.gov Furthermore, the chemical properties of pyranones lend themselves to various industrial uses.

Agrochemicals: Derivatives of 4H-pyran are explored as potentially biodegradable agrochemicals. researchgate.net Specific applications include their use as insecticides and herbicides. nih.gov The biological activity of some pyran derivatives against microbes also suggests their potential as antifungal or antibacterial agents for crop protection. nih.gov

Industrial Uses: In addition to their role in functional materials like dyes, pyranone derivatives have applications in other industries. Related compounds are used as flavor enhancers in the food industry and as components in cosmetic products. tandfonline.com The compound's utility as a chemical intermediate makes it a valuable part of the broader chemical industry for synthesizing specialty chemicals and pharmaceuticals. researchgate.netchemicalbook.com

Future Directions and Emerging Research Avenues in 4h Pyran 4 One, 3 Acetyl 2 Methyl Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4H-pyran-4-one derivatives is evolving towards more efficient, cost-effective, and environmentally benign protocols. A significant trend is the development of one-pot, multi-component reactions (MCRs) that combine multiple synthetic steps into a single operation, thereby reducing waste, saving time, and often increasing yields. nih.gov For instance, efficient one-pot syntheses of various 4H-pyran derivatives have been reported using tandem Knoevenagel condensation/Michael addition and cyclization reactions. nih.govmdpi.com These reactions can be carried out at room temperature using basic catalysts like piperidine or N-methylmorpholine, highlighting their simplicity and mild conditions. nih.govnih.govmdpi.com

A key area of future development is the move towards catalyst- and solvent-free conditions, which aligns with the principles of green chemistry. An efficient and cost-effective method has been developed for synthesizing fused 4H-pyran derivatives under thermal heating without the need for expensive, toxic, or metallic catalysts or hazardous organic solvents. nih.gov This approach not only simplifies the procedure but also boasts high atom economy. nih.gov

Researchers are also exploring novel catalytic systems to improve efficiency and selectivity. Gold(I) catalysts, for example, have been successfully used in the reaction of acetylketene (derived from 2,2,6-trimethyl-4H-1,3-dioxin-4-one) with terminal alkynes to produce 2-methyl-pyran-4-one derivatives in high yields. researchgate.netresearchgate.net The development of such innovative catalytic methods is expected to provide access to a wider range of structurally diverse 4H-pyran-4-ones.

Synthetic StrategyKey FeaturesCatalysts/ConditionsAdvantages
One-Pot Multi-Component ReactionsTandem Knoevenagel condensation/Michael addition/cyclization. nih.govmdpi.comEthanolic piperidine; N-methylmorpholine at room temperature. nih.govnih.govmdpi.comHigh efficiency, short reaction times, simple work-up. nih.gov
Catalyst- and Solvent-Free ProtocolKnoevenagel, Michael-addition, O-cyclization, and elimination reactions. nih.govThermal heating. nih.govEnvironmentally friendly, cost-effective, high atom-economy. nih.gov
Gold(I)-Catalyzed CyclizationReaction of an acetylketene source with terminal alkynes. researchgate.netIPrAuCl (1,3-Bis(2,6-diisopropylphenyl-imidazol-2-ylidene)gold(I) chloride). researchgate.netHigh yields (up to 95%). researchgate.net
Enamination FunctionalizationReaction at the active methyl group of 2-methyl-4-pyrones. mdpi.comDMF-DMA, N-methylimidazole. mdpi.comProvides highly reactive building blocks for further synthesis. mdpi.com

Integration of Advanced Analytical and Computational Techniques for Deeper Characterization

Future research will increasingly rely on the synergy between advanced analytical techniques and computational methods to achieve a more profound understanding of the structural and electronic properties of 3-acetyl-2-methyl-4H-pyran-4-one and its derivatives. Techniques such as single-crystal X-ray diffractometry (SCXRD) are invaluable for unambiguously determining the three-dimensional molecular structure. covenantuniversity.edu.ng This precise structural information is fundamental for understanding intermolecular interactions in the solid state and serves as a crucial input for computational modeling.

Spectroscopic methods, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), will continue to be essential for structural confirmation in solution. covenantuniversity.edu.ng Detailed analysis of NMR spectra allows for the precise assignment of protons and carbons, confirming the successful synthesis and purity of the target compounds. covenantuniversity.edu.ng

Computational studies are becoming indispensable for complementing experimental data. Density Functional Theory (DFT) calculations, for example, can provide insights into molecular geometry, electronic structure, and spectroscopic properties. These computational approaches allow for a detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding its reactivity and potential interactions with biological targets. The integration of these computational tools with experimental data provides a powerful platform for a comprehensive characterization of 4H-pyran-4-one derivatives. covenantuniversity.edu.ngdntb.gov.ua

Comprehensive Elucidation of Molecular and Cellular Interaction Mechanisms

A critical frontier in the research of 4H-pyran-4-one derivatives is the detailed elucidation of their mechanisms of action at the molecular and cellular levels. While many derivatives have shown promising biological activities, such as anticancer and antimicrobial effects, the precise pathways through which they exert these effects are often not fully understood. nih.govnih.gov

Future studies will focus on identifying specific molecular targets. For instance, some 4H-pyran derivatives have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often overexpressed in cancers like colorectal cancer. nih.govmdpi.comresearchgate.net Molecular docking simulations have been employed to predict the binding modes of these compounds within the ATP-binding pocket of CDK2. nih.govmdpi.com These computational predictions can then be validated through experimental kinase inhibition assays, determination of protein concentration, and gene expression analysis in cancer cell lines. researchgate.netnih.gov

Beyond target identification, researchers will aim to unravel the downstream cellular consequences of target engagement. For example, studies have shown that certain 4H-pyran derivatives can induce apoptosis (programmed cell death) in cancer cells, a desirable trait for an anticancer agent. researchgate.netnih.gov Investigating the activation of key apoptotic proteins, such as caspases, will be crucial to confirm these mechanisms. nih.govnih.gov Understanding these intricate molecular and cellular interactions is paramount for the rational design of more effective and selective therapeutic agents.

Computational Design and Predictive Modeling for Structure-Activity Relationship (SAR) Studies

Computational design and predictive modeling are set to revolutionize the discovery and optimization of 4H-pyran-4-one-based therapeutic agents. Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are central to this effort. By systematically modifying the 4H-pyran-4-one scaffold and evaluating the resulting changes in activity, researchers can identify the key structural features required for potency and selectivity. nih.gov

The integration of computational tools can significantly accelerate and refine the SAR process. Molecular docking, as mentioned previously, is a powerful tool for predicting how different derivatives will bind to a specific biological target. mdpi.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. nih.gov

Furthermore, predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models are becoming increasingly important in early-stage drug discovery. nih.gov Computational tools like the SwissADME web tool can predict the pharmacokinetic properties of a molecule based on its structure, helping to identify candidates with good oral bioavailability and drug-like characteristics, such as compliance with Lipinski's rule of five. nih.govnih.gov By combining SAR analysis with molecular modeling and predictive ADME studies, researchers can adopt a more rational and efficient approach to designing novel 3-acetyl-2-methyl-4H-pyran-4-one derivatives with optimized therapeutic profiles. nih.govnih.gov

Research AreaTechniques and ApproachesObjectives
Target Identification & Validation Molecular Docking, Kinase Inhibition Assays, Gene Expression Analysis. nih.govresearchgate.netTo identify and confirm the specific biological targets (e.g., CDK2) of 4H-pyran-4-one derivatives. nih.gov
Mechanism of Action Studies Apoptosis Assays (e.g., Caspase Activation). nih.govnih.govTo understand the downstream cellular effects, such as the induction of programmed cell death in cancer cells. researchgate.net
Structure-Activity Relationship (SAR) Systematic Structural Modification, Biological Activity Screening. nih.govTo identify structural features essential for biological activity, guiding the design of more potent compounds. nih.gov
Predictive Modeling In Silico ADME Prediction (e.g., SwissADME), Lipinski's Rule of Five Analysis. nih.govnih.govTo evaluate the drug-likeness and pharmacokinetic properties of new derivatives early in the design process. nih.gov

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-acetyl-2-methyl-4H-pyran-4-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves acetylation of a pre-functionalized pyranone core. For example, esterification or Friedel-Crafts acylation can introduce the acetyl group at the 3-position, while alkylation may add the methyl group at the 2-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) is critical. Purity can be verified by HPLC (>98% peak area) and melting point analysis .
  • Key Considerations : Monitor reaction progress using TLC, and ensure anhydrous conditions for acylation steps.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of 3-acetyl-2-methyl-4H-pyran-4-one?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet (~δ 2.5–2.7 ppm) for the methyl group at C2 and a downfield carbonyl proton (~δ 6.2 ppm) from the pyranone ring. The acetyl group’s methyl protons typically appear as a singlet at δ 2.3–2.5 ppm.
  • IR : Strong absorption bands for carbonyl groups (C=O) at ~1650–1700 cm⁻¹ (pyranone ring) and ~1700–1750 cm⁻¹ (acetyl group).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₈O₃ (calculated molecular weight: 152.15 g/mol) .

Q. What are the key considerations for handling and storing 4H-pyran-4-one derivatives to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to minimize photolytic decomposition. Avoid prolonged exposure to moisture, as pyranones can hydrolyze under acidic/basic conditions. Regularly monitor purity via TLC or HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.